Methyl 6-bromo-2,2-dimethylhexanoate
Description
Methyl 6-bromo-2,2-dimethylhexanoate is a brominated ester featuring a branched hexanoate backbone with a terminal bromine atom. Its molecular formula is C₉H₁₇BrO₂, and it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing sulfur-bridged heterocycles (e.g., pyridazinediylbis(thio) derivatives) . The compound’s structure combines steric hindrance from the 2,2-dimethyl groups with the reactivity of the bromine atom, making it suitable for selective alkylation or nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
methyl 6-bromo-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-9(2,8(11)12-3)6-4-5-7-10/h4-7H2,1-3H3 |
InChI Key |
SWHFVJFGFDNELR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCBr)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-Bromo-2,2-dimethylhexanoate
- Molecular Formula : C₁₀H₁₉BrO₂
- Molecular Weight : 251.164 g/mol
- Key Differences: The ethyl ester has a slightly higher molecular weight (+14 g/mol) due to the ethyl group replacing the methyl ester. Applications: Used as a precursor to Bempedoic acid (ETC-1002), an adenosine triphosphate-citrate lyase (ACL) inhibitor for treating hypercholesterolemia . Hazards: Classified with warnings for skin/eye irritation (H315, H319) and flammability (H227) .
Methyl 6-Bromohexanoate
- Molecular Formula : C₇H₁₃BrO₂
- Molecular Weight : ~209.08 g/mol (estimated)
- Key Differences :
6-Bromo-2,2-dimethyl-1-hexanol
- Molecular Formula : C₈H₁₇BrO
- Molecular Weight : 209.12 g/mol
- Key Differences :
- Functional Group: Alcohol (-OH) instead of ester (-COOR).
- Reactivity : Participates in oxidation or etherification reactions, unlike esters, which undergo hydrolysis or transesterification.
- Polarity : Higher polarity due to the hydroxyl group, affecting solubility in aqueous systems.
Comparative Data Table
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